molecular formula C28H32FN5O B2501196 (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1105218-31-2

(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No. B2501196
CAS RN: 1105218-31-2
M. Wt: 473.596
InChI Key: DRAYVGCPDSDPFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyridazine ring, a piperidine ring, and a piperazine ring . The presence of fluorine and phenyl groups also adds to the complexity of the molecule .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasizes the importance of selective chemical inhibitors in studying drug metabolism and predicting drug-drug interactions. Compounds with structures similar to the one mentioned could potentially serve as selective inhibitors for specific CYP isoforms, contributing to our understanding of metabolism-based drug interactions (Khojasteh et al., 2011).

MAP Kinase Inhibitors

The design and synthesis of MAP kinase inhibitors with specific scaffolds highlight the therapeutic potential in targeting inflammatory pathways. Structural analogues could provide insight into the development of new selective inhibitors for various kinases involved in inflammation and other disease processes (Scior et al., 2011).

Synthesis of Pyridazine and Pyridazone Derivatives

The synthesis of pyridazine and pyridazone derivatives, which share a common structural motif with the compound , is of interest due to their varied biological activities, especially related to the cardiovascular system. This area of research could be relevant for the development of new cardiovascular drugs (Jakhmola et al., 2016).

Nucleophilic Aromatic Substitution Reactions

Studies on nucleophilic aromatic substitution reactions provide a basis for understanding the chemical reactivity of complex molecules. Insights from these studies could be applied to the synthesis and functionalization of compounds with similar structural frameworks (Pietra & Vitali, 1972).

Dipeptidyl Peptidase IV Inhibitors

Research on dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes mellitus highlights the therapeutic potential of molecules that can modulate enzyme activity. Compounds resembling the chemical structure may serve as a basis for developing new antidiabetic drugs (Mendieta et al., 2011).

properties

IUPAC Name

[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O/c29-25-8-6-23(7-9-25)26-10-11-27(31-30-26)33-16-13-24(14-17-33)28(35)34-20-18-32(19-21-34)15-12-22-4-2-1-3-5-22/h1-11,24H,12-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAYVGCPDSDPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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